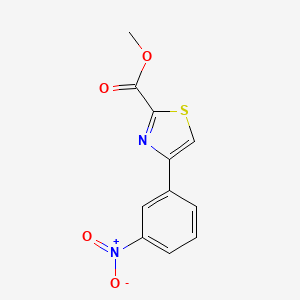

![molecular formula C11H10N2O2S B2996916 2-[甲基(苯基)氨基]-1,3-噻唑-5-羧酸 CAS No. 1339523-57-7](/img/structure/B2996916.png)

2-[甲基(苯基)氨基]-1,3-噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

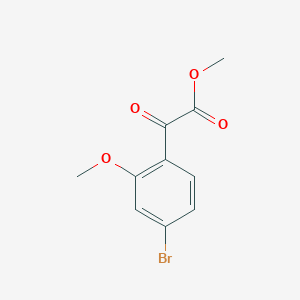

The compound “2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Attached to this ring is a carboxylic acid group, a phenyl group, and a methyl group .

Synthesis Analysis

The synthesis of such compounds often involves reactions like the Hantzsch synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . Other methods may involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecule also contains a carboxylic acid group, which typically has a pKa close to 2, and a basic amino group, which typically has a pKa between 9 and 10 .Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The carboxylic acid group can participate in reactions typical of carboxylic acids, such as esterification and amide formation.科学研究应用

Antitumor and Cytotoxic Activity

Thiazole derivatives have been studied for their potential in cancer treatment due to their antitumor and cytotoxic properties. Compounds like “2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid” have been synthesized and evaluated for their ability to inhibit the growth of tumor cells. For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of thiazole compounds make them valuable in the development of new drugs to combat bacterial infections. Thiazole derivatives have been shown to inhibit bacterial DNA gyrase B, an enzyme critical for bacterial DNA replication, thus exhibiting significant antibacterial activity .

Anti-inflammatory Activity

Thiazole derivatives are also known for their anti-inflammatory effects. They have been used to develop drugs that can reduce inflammation, which is a common response to various diseases and injuries. This application is particularly important in the treatment of chronic inflammatory diseases .

Antioxidant Activity

Oxidative stress is implicated in many diseases, and antioxidants are crucial in mitigating this stress. Thiazole derivatives have been found to possess antioxidant properties, which can help protect cells from damage caused by free radicals .

Antischizophrenia Activity

Some thiazole derivatives have been explored for their potential use in treating schizophrenia. These compounds can act on the central nervous system and may offer a new approach to managing the symptoms of this complex psychiatric disorder .

Analgesic Activity

Pain management is another area where thiazole derivatives show promise. These compounds have been studied for their analgesic properties, offering potential alternatives to traditional painkillers with possibly fewer side effects .

作用机制

Target of Action

Compounds with similar structures, such as phenethylamine, have been found to interact with trace amine-associated receptor 1 (taar1) and vesicular monoamine transporter 2 (vmat2) in monoamine neurons .

Mode of Action

Based on its structural similarity to phenethylamine, it might regulate monoamine neurotransmission by binding to taar1 and inhibiting vmat2 . This interaction could lead to changes in the neurotransmitter levels in the brain, affecting various physiological processes.

Biochemical Pathways

Phenethylamine, a structurally similar compound, is involved in the metabolism of the essential amino acid phenylalanine . Phenylalanine is a precursor for tyrosine, dopamine, norepinephrine, and epinephrine, which are crucial for various physiological functions .

Result of Action

Based on its potential interaction with taar1 and vmat2, it might influence neurotransmitter levels in the brain, potentially affecting mood, cognition, and other neurological functions .

未来方向

The development of new compounds with the thiazole scaffold is a promising area in medicinal chemistry and drug discovery research . Future research could focus on modifying the structure of this compound to enhance its biological activity and reduce potential side effects. It would also be beneficial to conduct more studies to understand the specific mechanism of action of this compound.

属性

IUPAC Name |

2-(N-methylanilino)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-13(8-5-3-2-4-6-8)11-12-7-9(16-11)10(14)15/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDMTDMWPMWXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2996844.png)

![4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2996846.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996847.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996849.png)

![Cyclopropyl-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2996851.png)

![2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2996852.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2996853.png)